ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate
Brand Name: Vulcanchem
CAS No.: 1006951-90-1
VCID: VC6926526
InChI: InChI=1S/C9H13N3O6S/c1-3-18-9(13)5-19(16,17)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3
SMILES: CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)[N+](=O)[O-])C
Molecular Formula: C9H13N3O6S
Molecular Weight: 291.28

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

CAS No.: 1006951-90-1

Cat. No.: VC6926526

Molecular Formula: C9H13N3O6S

Molecular Weight: 291.28

* For research use only. Not for human or veterinary use.

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate - 1006951-90-1

Specification

CAS No. 1006951-90-1
Molecular Formula C9H13N3O6S
Molecular Weight 291.28
IUPAC Name ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetate
Standard InChI InChI=1S/C9H13N3O6S/c1-3-18-9(13)5-19(16,17)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3
Standard InChI Key SVPSFEDUXFWYHW-UHFFFAOYSA-N
SMILES CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate, reflects its core pyrazole ring substituted with a methyl group at position 5, a nitro group at position 3, and a sulfonylacetate ethyl ester moiety at the N1 position. Its molecular formula, C9H13N3O6S\text{C}_9\text{H}_{13}\text{N}_3\text{O}_6\text{S}, corresponds to a molecular weight of 291.28 g/mol .

Structural Characterization

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key structural attributes include:

  • Nitro group (-NO2_2): Positioned at C3, this electron-withdrawing group enhances electrophilic reactivity.

  • Methyl group (-CH3_3): Located at C5, it sterically shields the pyrazole ring.

  • Sulfonylacetate ethyl ester: A -SO2_2-CH2_2-COOEt group attached to N1, contributing to the compound’s polarity and potential hydrolytic instability .

Table 1: Molecular Descriptors

PropertyValue
CAS Registry Number1006951-90-1
Molecular FormulaC9H13N3O6S\text{C}_9\text{H}_{13}\text{N}_3\text{O}_6\text{S}
Molecular Weight291.28 g/mol
SMILESCCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)N+[O-])C
InChI KeySVPSFEDUXFWYHW-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Challenges

  • Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Functionalization: Post-cyclization modifications, such as nitration or sulfonation .

Hypothetical Synthesis Strategy

A plausible route involves:

  • Pyrazole Core Formation: Reacting acetylacetone with hydrazine to form 5-methylpyrazole.

  • Nitration: Introducing a nitro group at C3 using nitric acid/sulfuric acid.

  • Sulfonation and Esterification: Chlorosulfonation followed by reaction with ethyl glycolate to install the sulfonylacetate group .

Key Considerations:

  • Nitration regioselectivity must be controlled to favor the 3-position.

  • Sulfonation conditions (e.g., ClSO3_3H, SO3_3) require careful temperature modulation to avoid over-reaction.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Nitro Group: Prone to reduction under catalytic hydrogenation or acidic conditions.

  • Sulfonyl Ester: Susceptible to hydrolysis in aqueous basic media, forming the corresponding sulfonic acid.

Solubility and Partitioning

Predicted properties (estimated via computational tools):

  • logP (Octanol-Water): ~1.2 (moderate lipophilicity).

  • Aqueous Solubility: <1 mg/mL due to the bulky sulfonyl and ester groups.

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